

Application Notes and Protocols for ABN401 (c-MET Inhibitor)

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Compound of Interest

Compound Name:	CC-401
CAS No.:	862832-38-0
Cat. No.:	B1684337

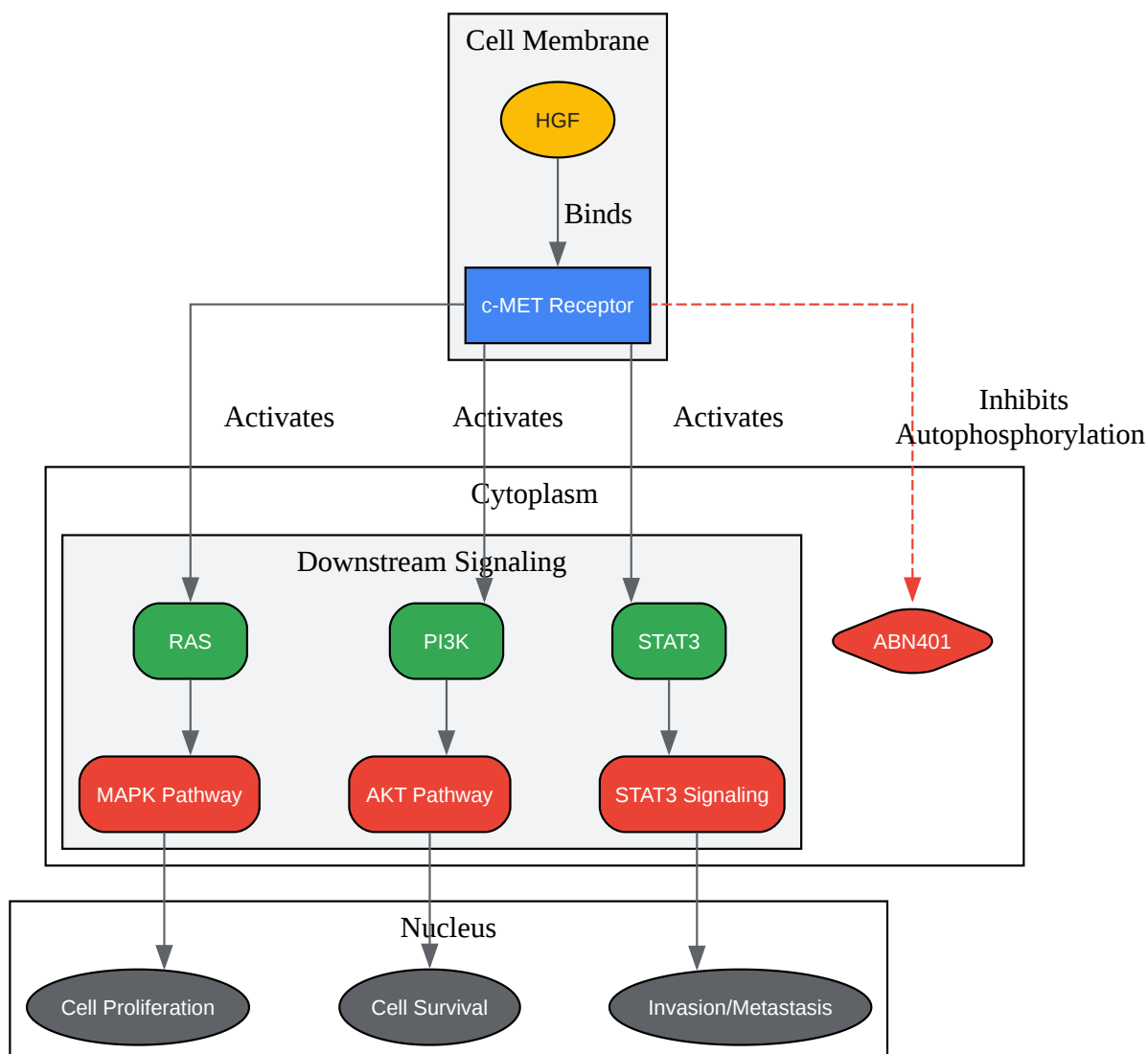
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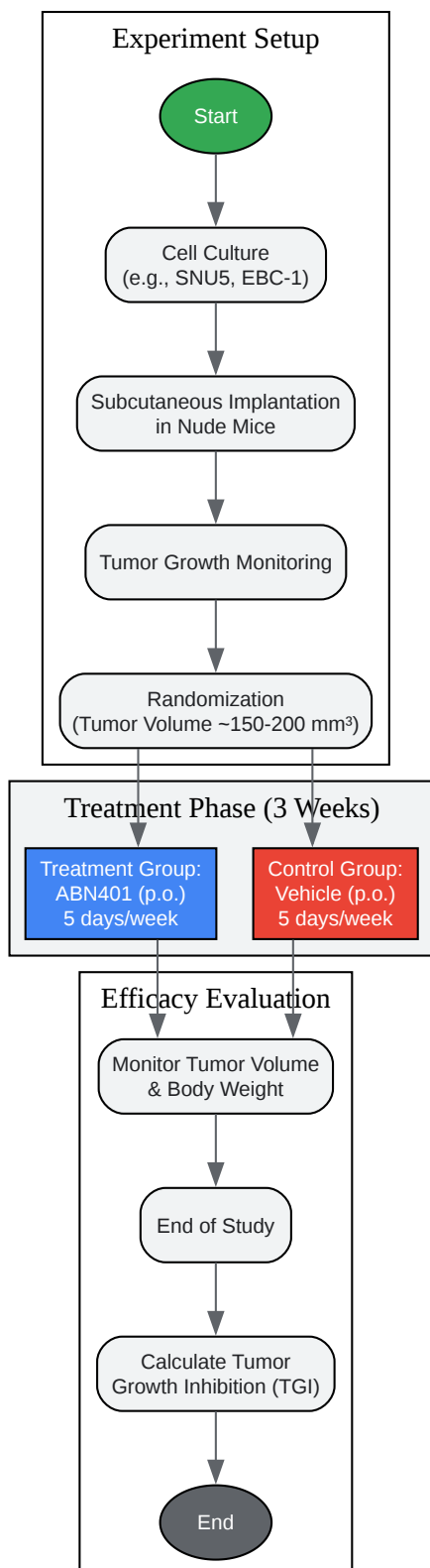
Introduction

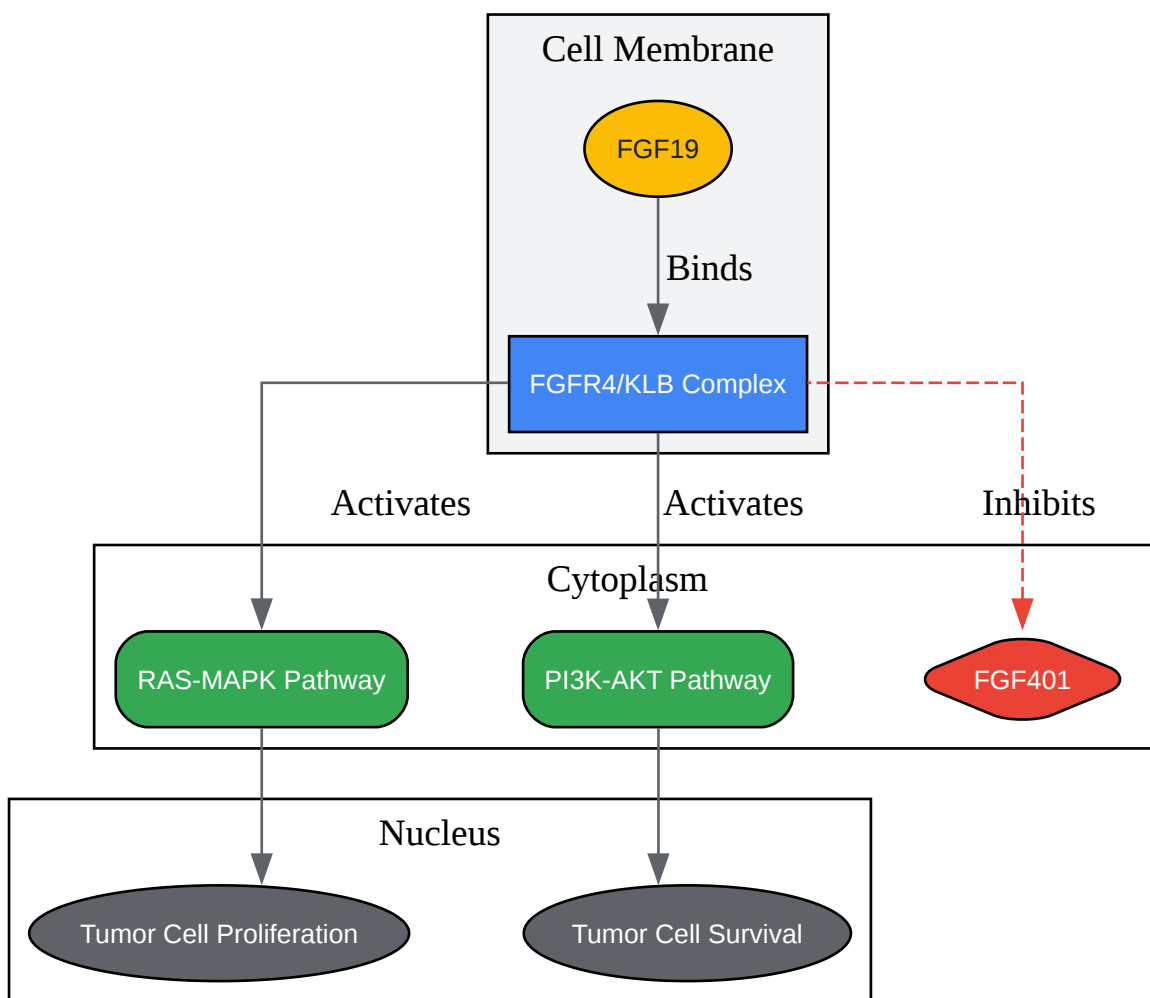
ABN401 is an orally bioavailable and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (hepatocyte growth factor receptor, HGFR).[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver in various cancers, promoting tumor growth, invasion, and metastasis.[2][3] ABN401 has demonstrated significant anti-tumor activity in preclinical cancer models with MET-addiction, particularly in non-small cell lung cancer (NSCLC) and gastric cancer.[2][4][5][6] It is currently in Phase 2 clinical trials for patients with MET exon 14 skipping non-small cell lung cancer.[7]

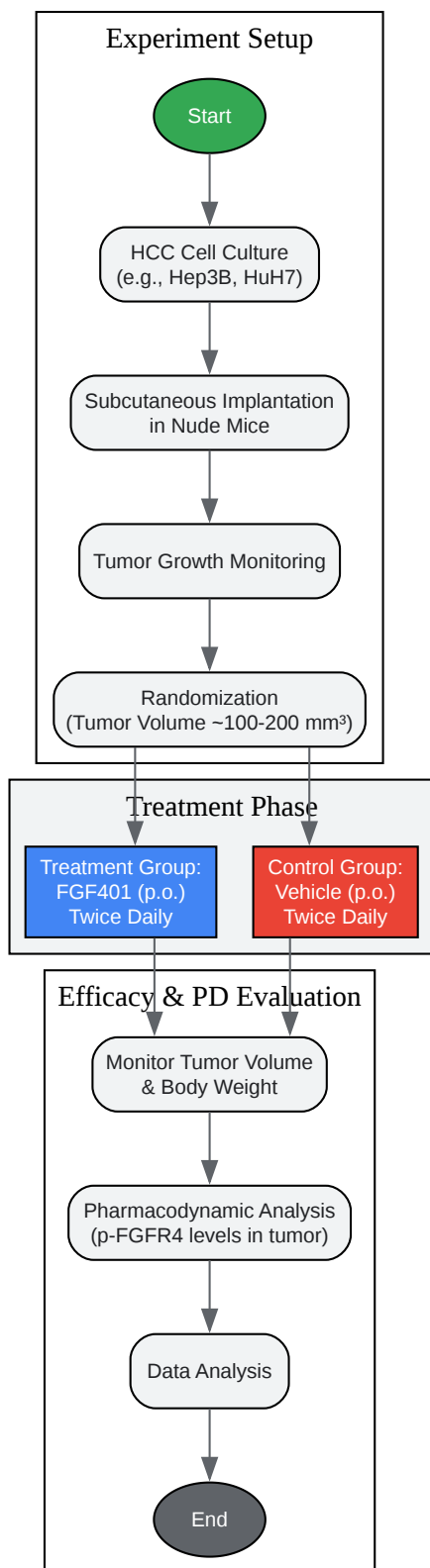
Mechanism of Action

ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] This disruption of MET signaling can lead to cell death in tumor cells that are dependent on this pathway for their proliferation and survival.[1] The primary signaling cascades inhibited by ABN401 include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, and invasion.









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